Tert-butyl [(5-methylfuran-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester typically involves the reaction of [(5-methyl-2-furanyl)methyl]amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines.
Substitution: Carbamates with different ester groups.
Scientific Research Applications
Carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug that can release active compounds in vivo.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar structure but with a phenyl group instead of a furan ring.
tert-Butyl carbamate: Lacks the furan ring, simpler structure.
Carbamic acid, N-[(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-3-piperidinyl]-, 1,1-dimethylethyl ester: Contains a piperidine ring instead of a furan ring.
Uniqueness
Carbamic acid, [(5-methyl-2-furanyl)methyl]-, 1,1-dimethylethyl ester is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other carbamate esters and enhances its utility in various applications .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[(5-methylfuran-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-8-5-6-9(14-8)7-12-10(13)15-11(2,3)4/h5-6H,7H2,1-4H3,(H,12,13) |
InChI Key |
KZVTWQYNQZKBOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.